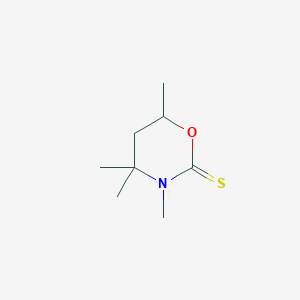
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium is a compound that features a unique combination of copper, iodine, and sulfonium groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the sulfonium group imparts unique reactivity and stability to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iodocopper(1+);methanidyloxy(dimethyl)sulfanium typically involves the reaction of copper(I) iodide with methanidyloxy(dimethyl)sulfanium chloride. The reaction is carried out in an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions often include the use of an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the sulfonium group.
Substitution: The iodine atom can be substituted by other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions involving this compound include copper(II) complexes, substituted sulfonium compounds, and various organic derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Iodocopper(1+);methanidyloxy(dimethyl)sulfanium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving sulfur and copper.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper and iodine.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of iodocopper(1+);methanidyloxy(dimethyl)sulfanium involves the interaction of the copper(I) ion with various molecular targets. The sulfonium group can participate in nucleophilic substitution reactions, while the iodine atom can act as a leaving group. The copper(I) ion can also undergo redox reactions, contributing to the compound’s overall reactivity. Molecular pathways involved include electron transfer processes and coordination chemistry with various ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to iodocopper(1+);methanidyloxy(dimethyl)sulfanium include:
Copper(I) iodide: A simple copper(I) compound used in various chemical reactions.
Dimethyl sulfoxide (DMSO): An aprotic solvent with similar sulfur chemistry.
Sulfonium salts: Compounds containing the sulfonium group, which exhibit similar reactivity patterns.
Uniqueness
This compound is unique due to the combination of copper, iodine, and sulfonium groups in a single molecule. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60260-29-9 |
|---|---|
Formule moléculaire |
C3H8CuIOS+ |
Poids moléculaire |
282.61 g/mol |
Nom IUPAC |
iodocopper(1+);methanidyloxy(dimethyl)sulfanium |
InChI |
InChI=1S/C3H8OS.Cu.HI/c1-4-5(2)3;;/h1H2,2-3H3;;1H/q;+2;/p-1 |
Clé InChI |
HONJOFMVIIHRDR-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C)O[CH2-].[Cu+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


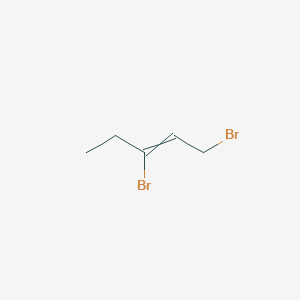
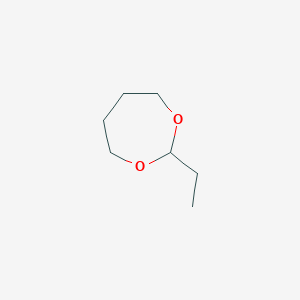
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)

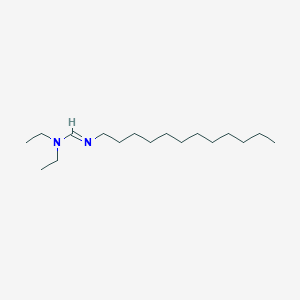

![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
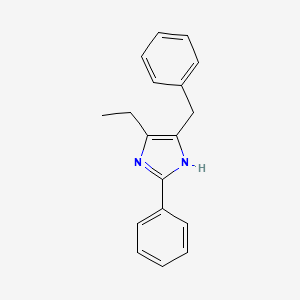
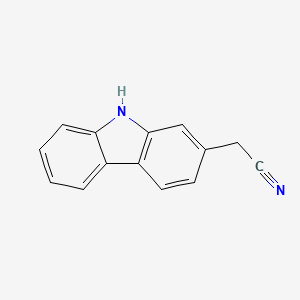

![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
